molecular formula C14H19NO B8314148 4-[(2-Phenylethyl)amino]cyclohexanone

4-[(2-Phenylethyl)amino]cyclohexanone

Cat. No.: B8314148
M. Wt: 217.31 g/mol
InChI Key: NNVUGMXQLULPFF-UHFFFAOYSA-N
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Description

4-[(2-Phenylethyl)amino]cyclohexanone is a synthetic intermediate of significant interest in advanced organic and medicinal chemistry research. This compound features a cyclohexanone ring system, a fundamental scaffold in synthesis , substituted with a 2-phenylethylamino group. Its molecular structure makes it a valuable precursor for the development of more complex nitrogen- and oxygen-containing molecules. Researchers can leverage this chemical in dehydrogenative aromatization studies, a cutting-edge methodology for the one-shot synthesis of polyfunctionalized arenes like N-functionalized 2-aminophenols, which are privileged motifs in natural products and pharmaceuticals . Furthermore, its amine functional group allows it to serve as a building block for the preparation of chiral ligands and auxiliaries, similar to other cyclohexane-amine derivatives used in asymmetric synthesis and enantiomeric purity determination . As a key intermediate, it holds potential for constructing diverse molecular architectures for screening in various drug discovery and materials science applications. This product is provided for research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

4-(2-phenylethylamino)cyclohexan-1-one

InChI

InChI=1S/C14H19NO/c16-14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2

InChI Key

NNVUGMXQLULPFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1NCCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Analgesic Properties

Research indicates that derivatives of cyclohexanones, including 4-[(2-Phenylethyl)amino]cyclohexanone, exhibit potent analgesic effects. A study on 4-amino-4-arylcyclohexanones revealed their ability to interfere with nerve transmission, making them effective analgesics comparable to established pain relievers like meperidine . The structural characteristics of these compounds contribute to their efficacy in pain management.

1.2 Anticonvulsant Activity

The anticonvulsant properties of related compounds have been explored extensively. For instance, derivatives of cyclohexanones have shown activity in animal models for epilepsy, particularly in maximal electroshock tests . The structure-activity relationship (SAR) studies suggest that modifications in the cyclohexane ring can enhance anticonvulsant efficacy, paving the way for the development of new therapeutic agents for seizure disorders.

1.3 Anti-inflammatory and Antitumor Activity

Compounds similar to this compound have demonstrated anti-inflammatory effects and potential antitumor activity. The mechanisms involve inhibition of platelet aggregation and modulation of immune responses, which are critical in treating chronic inflammatory diseases and cancer . These findings highlight the importance of exploring cyclohexanone derivatives in cancer therapy.

Synthetic Applications

2.1 Mannich Reactions

This compound can serve as a valuable intermediate in Mannich reactions, which are essential for synthesizing beta-amino carbonyl compounds. These compounds are crucial building blocks in organic synthesis and have diverse pharmaceutical applications . The versatility of Mannich reactions allows for the incorporation of various functional groups, enhancing the compound's utility in drug discovery.

2.2 Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes, where it can act as a chiral auxiliary or catalyst. Studies have shown that cyclohexanones can participate in asymmetric Michael reactions, leading to the formation of enantiomerically enriched products . This application is particularly relevant in developing chiral drugs with improved therapeutic profiles.

Case Studies and Research Findings

Study Focus Findings
Arend et al. (1988)Beta-amino carbonyl compoundsHighlighted the importance of cyclohexanones as intermediates with various biological activities including anticancer properties .
Isloor et al. (2009)Anticonvulsant activityDemonstrated that structural modifications could enhance the anticonvulsant effects of cyclohexanone derivatives .
US4460604AAnalgesic propertiesReported that certain 4-amino-4-arylcyclohexanones exhibit potent analgesic effects comparable to traditional pain relievers .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the 4-position of cyclohexanone significantly influences molecular properties. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Reactivity
4-[(2-Phenylethyl)amino]cyclohexanone 2-Phenylethylamino 229.32* Not reported Not reported Pharmaceutical intermediates
4-(3,5-Difluorophenyl)cyclohexanone 3,5-Difluorophenyl 210.22 278 (predicted) 1.06 (predicted) Drug synthesis intermediates
4-(4-Chlorophenyl)cyclohexanone 4-Chlorophenyl 208.68 Not reported Not reported Organic synthesis
4-Heptylcyclohexanone Heptyl 196.33 Not reported Not reported Industrial solvents

*Calculated based on molecular formula (C₁₄H₁₉NO).

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F in 4-(4-chlorophenyl)- and 4-(3,5-difluorophenyl)- derivatives) enhance electrophilicity at the ketone group, facilitating nucleophilic additions. In contrast, the 2-phenylethylamino group introduces basicity and hydrogen-bonding capability due to the amine .

Q & A

Basic: What are the common synthetic routes for preparing 4-[(2-Phenylethyl)amino]cyclohexanone, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The compound can be synthesized via Mannich reaction or enamine-mediated alkylation .

  • Mannich Reaction : React cyclohexanone with 2-phenylethylamine and formaldehyde under acidic conditions (e.g., HCl or acetic acid). Temperature control (40–60°C) and stoichiometric ratios (1:1:1 for ketone:amine:formaldehyde) are critical to minimize side products like over-alkylated derivatives .
  • Enamine Route : Cyclohexanone is first converted to an enamine (e.g., using pyrrolidine), followed by alkylation with 2-phenylethyl halides. Solvent choice (toluene or THF) and anhydrous conditions are essential to prevent hydrolysis of the enamine intermediate .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the product.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The cyclohexanone carbonyl proton appears as a singlet at δ ~2.1–2.3 ppm. The 2-phenylethylamine moiety shows aromatic protons (δ 7.2–7.4 ppm) and methylene protons adjacent to the amine (δ ~3.0–3.5 ppm) .
    • ¹³C NMR : The ketone carbon resonates at δ ~210 ppm, while the aromatic carbons appear at δ 125–140 ppm .
  • IR Spectroscopy : A strong C=O stretch (~1715 cm⁻¹) and N-H stretch (~3300 cm⁻¹) confirm the ketone and amine groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities like unreacted amines or ketones can skew bioactivity results .
  • Solvent Effects : Test activity in multiple solvents (e.g., DMSO, PBS) to rule out solvent-specific artifacts .
  • Replication : Cross-validate findings in independent labs using standardized protocols (e.g., fixed concentrations, incubation times) .
  • Structural Confirmation : X-ray crystallography or 2D NMR (COSY, HSQC) resolves ambiguities in stereochemistry or substitution patterns .

Advanced: What strategies enhance enantiomeric purity in asymmetric synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts : Use chiral Brønsted acids (e.g., BINOL-phosphoric acids) or transition-metal catalysts (e.g., Ru-BINAP) to induce asymmetry during the Mannich reaction .
  • Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) or enzymatic resolution (lipases) to separate enantiomers .
  • Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with racemization of intermediates to achieve high enantiomeric excess (ee >95%) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents (e.g., toluene, THF) .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced: How do steric and electronic effects of the cyclohexanone ring influence nucleophilic addition reactions?

Methodological Answer:

  • Steric Effects : The bulky 2-phenylethylamine group at C4 hinders axial attack, favoring equatorial addition (e.g., Grignard reagents add trans to the amine) .
  • Electronic Effects : Electron-withdrawing groups (e.g., ketone at C1) activate the ring for nucleophilic attack at C2 or C6 via conjugation. Substituent orientation (chair vs. boat conformation) modulates reactivity .
  • Kinetic Studies : Monitor reaction rates using in-situ FTIR or NMR to quantify regioselectivity under varying temperatures and solvents .

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